molecular formula C8H13N B124026 (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole CAS No. 154592-43-5

(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

Cat. No. B124026
M. Wt: 123.2 g/mol
InChI Key: MJHCTOFBWVYXSV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is a cyclic organic compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential in a range of applications, from drug development to material science.

Mechanism Of Action

The mechanism of action of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is not fully understood. However, studies have suggested that it may act by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.

Biochemical And Physiological Effects

Studies have shown that (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and pain, as well as inhibit tumor growth. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been shown to have antioxidant properties, which may contribute to its therapeutic potential.

Advantages And Limitations For Lab Experiments

One advantage of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is its ease of synthesis using various methods. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for further investigation in drug development. However, one limitation of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole is its limited solubility in water, which may make it difficult to administer in certain applications.

Future Directions

There are several future directions for research on (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole. One area of interest is in the development of novel anti-inflammatory and analgesic agents based on the structure of this compound. Additionally, further investigation is needed to fully understand the mechanism of action of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole and its potential as an anti-cancer agent. Finally, there is potential for the use of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole in material science, such as in the development of new polymers or as a catalyst in chemical reactions.

Synthesis Methods

The synthesis of (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been achieved through different methods. One of the most commonly used methods is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. Another method involves the use of Grignard reagents to form the cyclopentene ring. The choice of method depends on the desired product and the availability of reagents.

Scientific Research Applications

(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has shown potential in various scientific research applications. One of the most promising areas of research is in drug development. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, (3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole has been investigated for its potential as an anti-cancer agent, with promising results in preclinical studies.

properties

CAS RN

154592-43-5

Product Name

(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

(3aR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole

InChI

InChI=1S/C8H13N/c1-6-5-7-3-2-4-8(7)9-6/h7-8H,2-5H2,1H3/t7-,8-/m1/s1

InChI Key

MJHCTOFBWVYXSV-HTQZYQBOSA-N

Isomeric SMILES

CC1=N[C@@H]2CCC[C@@H]2C1

SMILES

CC1=NC2CCCC2C1

Canonical SMILES

CC1=NC2CCCC2C1

synonyms

Cyclopenta[b]pyrrole, 3,3a,4,5,6,6a-hexahydro-2-methyl-, cis- (9CI)

Origin of Product

United States

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